3,4-Dichlorophenylcarbamodithioic acid methyl ester
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Overview
Description
3,4-Dichlorophenylcarbamodithioic acid methyl ester is a chemical compound with the molecular formula C9H8Cl2NOS2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms and a dithio group attached to the carbanilic acid structure, making it a unique and versatile chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenylcarbamodithioic acid methyl ester typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3,4-dichloroaniline is reacted with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate intermediate.
Step 2: The dithiocarbamate intermediate is then treated with methyl iodide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenylcarbamodithioic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dithio group to thiol or sulfide groups.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorophenylcarbamodithioic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenylcarbamodithioic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s dithio group is believed to play a crucial role in its biological activity, potentially interacting with thiol-containing enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, 3,4-dichlorodithio-, ethyl ester
- Carbanilic acid, 3-chloro-4-iododithio-, methyl ester
- Methyl 3,4-dichlorophenylcarbamate
Uniqueness
3,4-Dichlorophenylcarbamodithioic acid methyl ester is unique due to its specific combination of chlorine and dithio groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
13037-36-0 |
---|---|
Molecular Formula |
C8H7Cl2NS2 |
Molecular Weight |
252.2 g/mol |
IUPAC Name |
methyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7Cl2NS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI Key |
YAHNYLGSSPTTAG-UHFFFAOYSA-N |
Isomeric SMILES |
CSC(=NC1=CC(=C(C=C1)Cl)Cl)S |
SMILES |
CSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
13037-36-0 | |
Origin of Product |
United States |
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